

Introduction: A Versatile Reagent in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Tributyl(trimethylsilylmethyl)tin*

Cat. No.: *B1590621*

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Tributyl(trimethylsilylmethyl)stannane is a tetraorganotin compound that has carved a niche in synthetic organic chemistry as a stable, yet reactive, precursor to a highly valuable nucleophilic species. Its utility lies in the strategic placement of a silicon atom beta to the tin, which facilitates a clean and efficient transmetalation reaction to generate the trimethylsilylmethyl lithium carbanion. This reagent is a cornerstone of the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[1]

This guide provides a comprehensive overview of tributyl(trimethylsilylmethyl)stannane, from its synthesis and characterization to its primary applications and safe handling. The content is intended for researchers and professionals in the fields of chemistry and drug development who require a deep, practical understanding of this important synthetic tool.

Nomenclature and Structure

The accepted IUPAC name for this compound is tributyl(trimethylsilylmethyl)stannane. The parent name "stannane" refers to a saturated tin hydride (SnH_4), and the substituents are listed alphabetically. The structure consists of a central tin atom bonded to three butyl groups and one trimethylsilylmethyl group.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for tributyl(trimethylsilylmethyl)stannane is presented below. It is important to note that while some physical properties are available from commercial suppliers, detailed experimental spectroscopic data is not widely published.

The NMR data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₈ SiSn	
Molecular Weight	377.3 g/mol	
Boiling Point	146 °C	
Predicted ¹ H NMR (CDCl ₃)	δ ~-0.05 (s, 9H, Si(CH ₃) ₃), δ ~-0.15 (s, 2H, Sn-CH ₂ -Si), δ ~-0.8-1.6 (m, 27H, Bu)	
Predicted ¹³ C NMR (CDCl ₃)	δ ~-1.5 (Si(CH ₃) ₃), δ ~-5.0 (Sn-CH ₂ -Si), δ ~-10.0 (Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃), δ ~-13.7 (-CH ₂ -CH ₃), δ ~-27.5 (-CH ₂ -CH ₃), δ ~-29.3 (Sn-CH ₂ -CH ₂ -)	
Predicted ¹¹⁹ Sn NMR (CDCl ₃)	δ ~-5 to +5	

Synthesis of Tributyl(trimethylsilylmethyl)stannane

The synthesis of tributyl(trimethylsilylmethyl)stannane can be achieved through the reaction of a tributyltin halide with a suitable trimethylsilylmethyl nucleophile, such as a Grignard reagent. The following protocol is a representative procedure based on established methods for the synthesis of similar organostannanes.

Experimental Protocol: Synthesis via Grignard Reagent

This procedure details the preparation of (trimethylsilyl)methylmagnesium chloride followed by its reaction with tributyltin chloride.

Materials:

- Magnesium turnings
- (Chloromethyl)trimethylsilane

- Tributyltin chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (for initiation)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to the flask.
 - Add a solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.
 - The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
 - Once the reaction has started, add the remaining (chloromethyl)trimethylsilane solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Tributyltin Chloride:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of tributyltin chloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

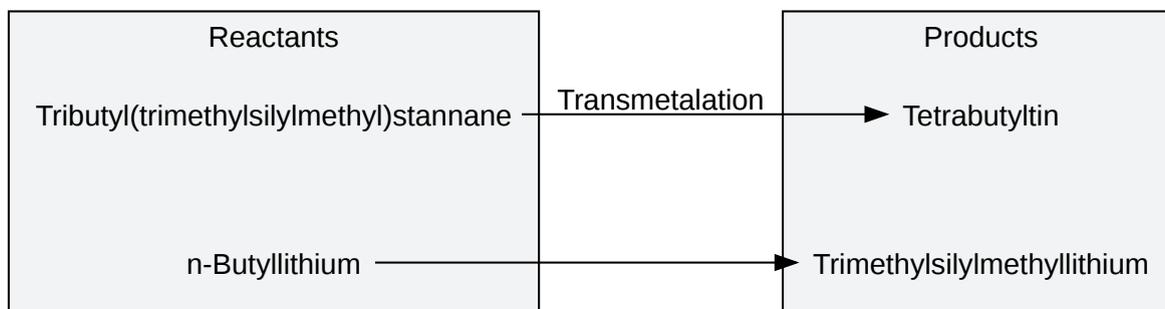
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation to yield pure tributyl(trimethylsilylmethyl)stannane.

Core Application: Generation of Trimethylsilylmethylolithium for Peterson Olefination

The primary utility of tributyl(trimethylsilylmethyl)stannane is as a stable, easily handled precursor to trimethylsilylmethylolithium.^[1] This is achieved through a transmetalation reaction with an organolithium reagent, typically n-butyllithium. The tin-carbon bond is cleaved to form the desired lithium reagent and the innocuous, easily separable tetrabutyltin.

Mechanism of Transmetalation

The transmetalation reaction proceeds through a nucleophilic attack of the n-butyl carbanion from n-butyllithium on the tin atom of tributyl(trimethylsilylmethyl)stannane. This forms a transient, pentacoordinate "ate" complex, which then collapses to form the thermodynamically more stable products: tetrabutyltin and trimethylsilylmethylolithium. The driving force for this reaction is the formation of the more stable lithium reagent, where the negative charge is stabilized by the adjacent silicon atom.



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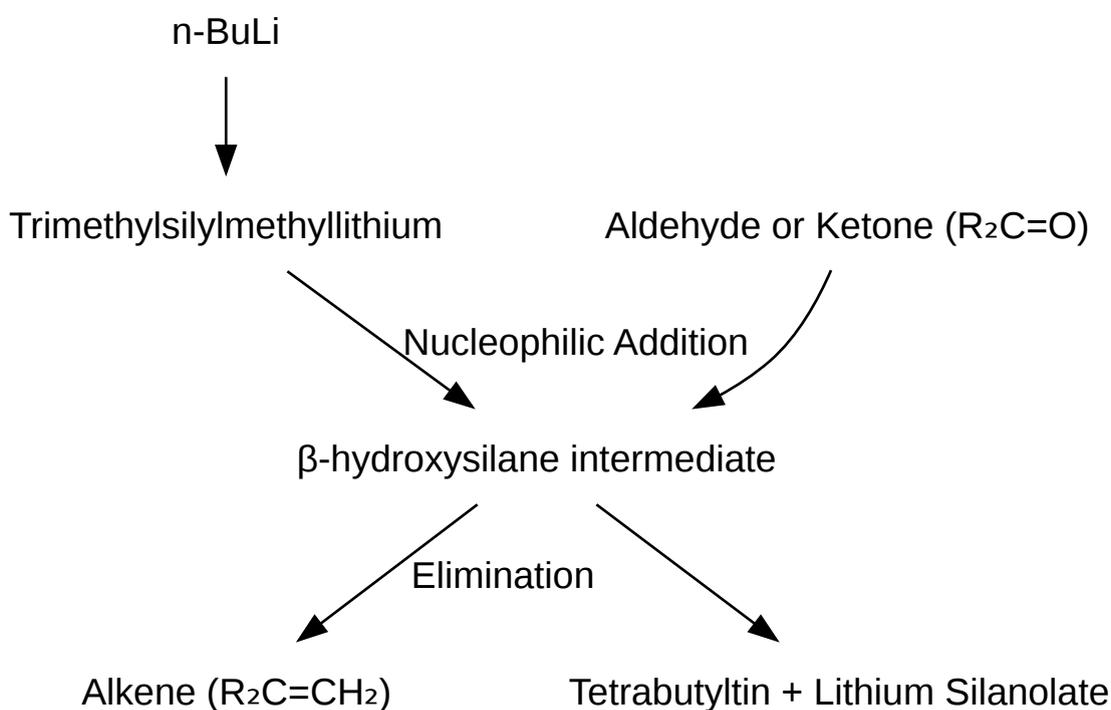
Caption: Transmetalation of tributyl(trimethylsilylmethyl)stannane.

The Peterson Olefination Workflow

The in situ generated trimethylsilylmethylolithium is a key reagent in the Peterson olefination, which converts aldehydes and ketones into alkenes.[2]

Mechanism:

- Nucleophilic Addition: The trimethylsilylmethylolithium adds to the carbonyl group of an aldehyde or ketone to form a lithium alkoxide intermediate, a β -hydroxysilane derivative.
- Elimination: This intermediate then undergoes elimination to form the alkene. The stereochemical outcome of the elimination can be controlled by the conditions used.
 - Basic conditions lead to a syn-elimination.
 - Acidic conditions lead to an anti-elimination.



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Caption: Workflow of the Peterson olefination using tributyl(trimethylsilylmethyl)stannane.

Experimental Protocol: Peterson Olefination of Cyclohexanone

Materials:

- Tributyl(trimethylsilylmethyl)stannane
- n-Butyllithium (in hexanes)
- Cyclohexanone
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Generation of the Lithium Reagent:
 - To a solution of tributyl(trimethylsilylmethyl)stannane in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
 - Stir the solution at -78 °C for 30 minutes.
- Reaction with Carbonyl:
 - Add a solution of cyclohexanone in anhydrous THF dropwise to the freshly prepared lithium reagent at -78 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Work-up and Purification:
 - Quench the reaction with saturated aqueous sodium bicarbonate.
 - Extract the mixture with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product, containing methylenecyclohexane and tetrabutyltin, can be purified by column chromatography on silica gel.

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are known for their toxicity.^{[3][4][5]} It is imperative that they are handled with appropriate safety precautions.

- Toxicity: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.^{[6][7]} They are also suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.^[4]
^[8]

- Handling:
 - Always handle tributyl(trimethylsilylmethyl)stannane in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to their environmental toxicity, organotin waste should be handled by a licensed professional waste disposal service.

Conclusion

Tributyl(trimethylsilylmethyl)stannane is a valuable reagent for the generation of trimethylsilylmethylolithium, a key intermediate in the Peterson olefination. Its stability and the ease of separation of the tin-containing byproduct make it an attractive choice for the synthesis of alkenes. As with all organotin compounds, careful handling and adherence to safety protocols are essential. The methodologies and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively and safely utilize this versatile synthetic tool.

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